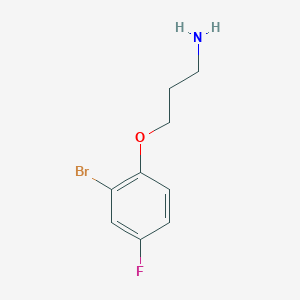
3-(2-Bromo-4-fluorophenoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-fluorophenoxy)propan-1-amine is a chemical compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenoxy group, which is further connected to a propan-1-amine chain. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine typically involves the reaction of 2-bromo-4-fluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(4-fluorophenoxy)propan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(4-fluorophenoxy)propan-1-amine.
Substitution: Formation of hydroxyl or thiol-substituted derivatives.
Scientific Research Applications
3-(2-Bromo-4-fluorophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-4-chlorophenoxy)propan-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(2-Bromo-4-methylphenoxy)propan-1-amine: Contains a methyl group instead of a fluorine atom.
3-(2-Bromo-4-nitrophenoxy)propan-1-amine: Contains a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(2-Bromo-4-fluorophenoxy)propan-1-amine imparts unique chemical properties, such as increased electronegativity and potential for hydrogen bonding. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11BrFNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,4-5,12H2 |
InChI Key |
WXKJWZJHERYHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



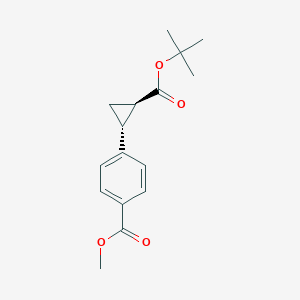
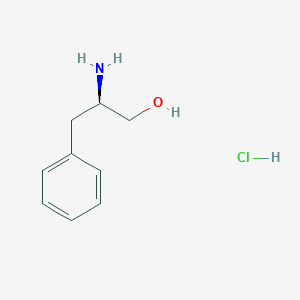
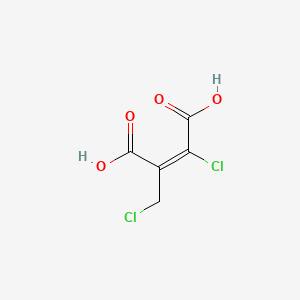

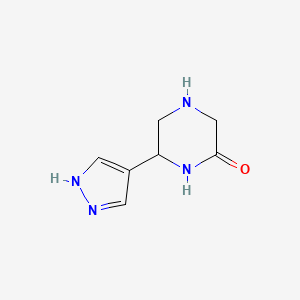
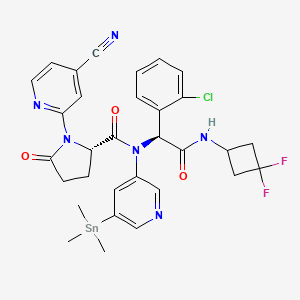
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
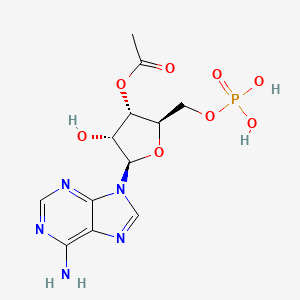
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)
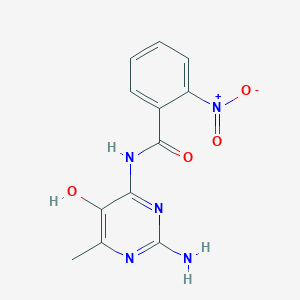
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
